5,6Beta-Dihydro PGI2
Overview
Description
5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring. Prostaglandins are biologically active compounds that play a crucial role in various physiological processes, including inflammation, blood flow, and the formation of blood clots .
Scientific Research Applications
5,6Beta-Dihydro PGI2 has been extensively studied for its biological activity and potential therapeutic applications. Some of its key applications include:
Cardiovascular Research: The compound is a potent vasodilator and inhibitor of platelet aggregation, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension and thrombosis.
Inflammation and Pain Management: Due to its anti-inflammatory properties, this compound is studied for its potential use in managing inflammatory conditions and pain.
Pharmaceutical Development: This compound and its analogs are explored for their potential as therapeutic agents in various pharmaceutical formulations.
Mechanism of Action
Target of Action
5,6Beta-Dihydro PGI2, also known as 6beta-Prostaglandin I1, is a member of the prostaglandins and related compounds . It primarily targets vascular endothelial cells . These cells line the walls of arteries and veins, playing a crucial role in maintaining cardiovascular homeostasis .
Mode of Action
This compound performs its function through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells . It inhibits platelet activation, thus preventing the formation of the platelet plug involved in primary hemostasis (a part of blood clot formation) . It also acts as an effective vasodilator .
Biochemical Pathways
This compound is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . It is part of the eicosanoid family of lipid molecules, which are derived from arachidonic acid . Its interactions contrast with those of thromboxane (TXA2), another eicosanoid, suggesting a mechanism of cardiovascular homeostasis between these two hormones in relation to vascular damage .
Pharmacokinetics
It is known that it is a stable pgi2 analog resistant to hydrolysis in aqueous solutions . It has a much longer half-life than PGI2, but a greatly reduced molar potency for receptor-mediated function .
Result of Action
The primary result of this compound action is the inhibition of platelet aggregation and vasodilation . This leads to the prevention of blood clot formation and the promotion of blood flow . It also has anti-inflammatory, antiproliferative, and antimitogenic effects .
Action Environment
The action of this compound can be influenced by various environmental factors. It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health
Biochemical Analysis
Biochemical Properties
5,6Beta-Dihydro PGI2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the cyclooxygenase (COX) pathway, which is one of the major metabolic pathways of arachidonic acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known for its potent vasodilation activity and inhibition of platelet aggregation .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It performs its function through a paracrine signaling cascade that involves G protein-coupled receptors on nearby platelets and endothelial cells .
Metabolic Pathways
This compound is involved in the metabolic pathways of arachidonic acid, including the cyclooxygenase (COX) pathway . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Further reduction of the compound can lead to the formation of more saturated analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Prostacyclin (PGI2): The parent compound of 5,6Beta-Dihydro PGI2, known for its potent vasodilatory and anti-platelet aggregation properties.
6-Keto-Prostaglandin F1α: A metabolite of prostacyclin with similar but less potent biological activities.
Prostaglandin E1 (PGE1): Another prostaglandin analog with vasodilatory and anti-inflammatory properties.
Uniqueness
This compound is unique due to its enhanced stability compared to prostacyclin (PGI2). The hydrogenation of the double bond in prostacyclin results in a more stable compound that retains the biological activities of the parent compound. This makes this compound a valuable compound for therapeutic applications where stability is crucial .
Properties
IUPAC Name |
5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJADQDXZYFCVHV-CBIPHORWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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